5,6,7,8-Tetrahydropteroic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

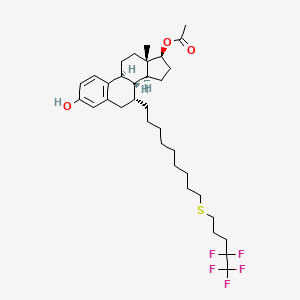

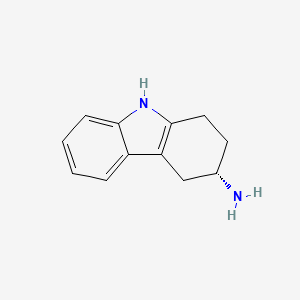

5,6,7,8-Tetrahydropteroic acid is a pteroic acid derivative that arises from the formal hydrogenation of the 5,6- and 7,8-double bonds of pteroic acid .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropteroic Acid involves a multistep process. The key steps include the conversion of 5-deazapteroic acid to its N10-formyl derivative, followed by catalytic hydrogenation of the pyridine ring and subsequent heating in dilute sodium hydroxide .Chemical Reactions Analysis

5,6,7,8-Tetrahydropyrido and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The key steps involved the conversion of 5-deazapteroic acid to its N10-formyl derivative followed by catalytic hydrogenation of the pyridine ring and subsequent heating in dilute sodium hydroxide .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydropteroic Acid include a molecular weight of 316.32 g/mol, a density of 1.7±0.1 g/cm³, and a molar refractivity of 79.2±0.5 cm³. It has 9 hydrogen bond acceptors, 7 hydrogen bond donors, and 4 freely rotating bonds .Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 5,6,7,8-Tetrahydropteroic Acid involves the reduction of folic acid. The reduction of folic acid is a well-known and established method for the synthesis of 5,6,7,8-Tetrahydropteroic Acid.", "Starting Materials": [ "Folic acid", "Hydrogen gas", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Folic acid is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 9-10.", "Hydrogen gas is bubbled through the solution for several hours to reduce the folic acid to 5,6,7,8-Tetrahydropteroic Acid.", "The solution is then filtered to remove any solids and the filtrate is acidified to pH 3-4 using hydrochloric acid.", "The acidified solution is then extracted with a solvent such as ethyl acetate.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is then removed by evaporation under reduced pressure to yield 5,6,7,8-Tetrahydropteroic Acid as a white solid." ] } | |

Número CAS |

4299-32-5 |

Fórmula molecular |

C14H16N6O3 |

Peso molecular |

316.321 |

Nombre IUPAC |

4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoic acid |

InChI |

InChI=1S/C14H16N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,9,16,18H,5-6H2,(H,22,23)(H4,15,17,19,20,21) |

Clave InChI |

OXIZGFYJYJOABB-UHFFFAOYSA-N |

SMILES |

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)O |

Sinónimos |

Tetrahydropteroic Acid; p-[[(2-Amino-5,6,7,8-tetrahydro-4-hydroxy-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]am |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)

![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)

![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)